REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[NH:10]N=C1CCCCC1=O.OS(O)(=O)=O.[C:24]([O-:27])(O)=O.[Na+]>CC#N>[Cl:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]2[C:4]=1[C:2]1[CH2:3][CH2:4][CH2:5][C:24](=[O:27])[C:7]=1[NH:10]2 |f:2.3|
|
Name
|
2-(2-(2,4,5-Trichlorophenyl)hydrazono)cyclohexanone
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)NN=C1C(CCCC1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain the crude compound which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography [EtOAc-hexane (1:4) as eluant]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=3CCCC(C3NC2=C(C=C1Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |